2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 935395-99-6
VCID: VC8355008
InChI: InChI=1S/C15H12O5/c1-20-13-8-11(15(18)19)6-7-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
SMILES: COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol

2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

CAS No.: 935395-99-6

Cat. No.: VC8355008

Molecular Formula: C15H12O5

Molecular Weight: 272.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid - 935395-99-6

Specification

CAS No. 935395-99-6
Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
IUPAC Name 4-(4-carboxyphenyl)-3-methoxybenzoic acid
Standard InChI InChI=1S/C15H12O5/c1-20-13-8-11(15(18)19)6-7-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Standard InChI Key DDAUYYAKJWTMGF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O

Introduction

Structural and Chemical Properties

Core Biphenyldicarboxylic Acid Framework

The parent compound, [1,1'-biphenyl]-4,4'-dicarboxylic acid (C₁₄H₁₀O₄), consists of two benzene rings connected by a single bond, with carboxylic acid groups at the 4 and 4' positions . Its molecular weight is 242.23 g/mol, with a density of 1.45 g/cm³ and melting point exceeding 300°C . The biphenyl core enables planar conjugation, while carboxylic acid groups facilitate hydrogen bonding and coordination chemistry.

Table 1: Physicochemical Properties of [1,1'-Biphenyl]-4,4'-dicarboxylic Acid

PropertyValueSource
Molecular FormulaC₁₄H₁₀O₄
Average Molecular Weight242.23 g/mol
Melting Point>300°C
SolubilityInsoluble in water; soluble in polar aprotic solvents

Methoxy-Substituted Derivative: Hypothetical Considerations

Synthetic Methodologies

Oxidation of Alkyl-Substituted Biphenyls

The patent US4970338A details a high-yield synthesis of biphenyl-4,4'-dicarboxylic acid via oxidation of 4,4'-diisopropylbiphenyl using molecular oxygen in acetic acid with Co/Mn catalysts . Key parameters include:

  • Temperature: 100–240°C

  • Catalyst System: Cobalt acetate (0.001–0.2 g-atom metal/100 g solvent) and manganese acetate

  • Feed Rate: 0.01–1.5 g-mol substrate/hour/kg catalyst-solvent mixture .

Table 2: Optimized Reaction Conditions from US4970338A

ParameterOptimal RangeImpact on Yield
Temperature180–190°CMaximizes oxidation rate while minimizing solvent decomposition
Catalyst LoadingCo: 0.1 g-atom/100 g solventPrevents over-oxidation to byproducts
Substrate Feed Rate0.14–0.67 g-mol/hour/kgBalances reactor efficiency and side reactions

Challenges in Methoxy Derivative Synthesis

For 2-methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, introducing the methoxy group prior to oxidation may require protective strategies to prevent demethylation. Alternatively, post-synthetic modification (e.g., Ullmann coupling) of pre-functionalized fragments could be explored, though no documented attempts exist.

Analytical Characterization Challenges

Spectroscopic Identification

  • IR Spectroscopy: Carboxylic acid C=O stretches appear at ~1,700 cm⁻¹ . Methoxy C-O stretches would emerge at ~1,250 cm⁻¹.

  • NMR: In the methyl derivative, the 2-CH₃ group resonates at δ 2.4 ppm (¹H) and δ 20.1 ppm (¹³C) . For the methoxy variant, expect δ ~3.8 ppm (¹H, OCH₃).

Table 3: Predicted NMR Shifts for 2-Methoxy Derivative

Proton/Groupδ (ppm)Multiplicity
OCH₃3.78Singlet
Aromatic H (ortho to COOH)8.10Doublet
COOH12.9Broad singlet

Future Research Directions

  • Synthetic Exploration: Adapting US4970338A’s oxidation protocol to methoxy-substituted precursors.

  • Crystallography: Resolving single-crystal structures to assess steric effects of the methoxy group.

  • Thermal Analysis: Comparing decomposition profiles with methyl and unsubstituted analogs.

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